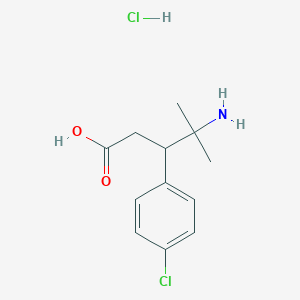
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a methylpentanoic acid moiety. It is often used in research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Amination: The chlorophenyl intermediate undergoes amination to introduce the amino group.
Formation of the Methylpentanoic Acid Moiety: This step involves the formation of the pentanoic acid chain, which is then methylated at the appropriate position.
Coupling Reaction: The chlorophenyl and methylpentanoic acid intermediates are coupled together under specific conditions to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives.
Scientific Research Applications
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound can influence various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride
- 4-Amino-3-(4-chlorophenyl)-2-methylpentanoic acid hydrochloride
Uniqueness
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-12(2,14)10(7-11(15)16)8-3-5-9(13)6-4-8;/h3-6,10H,7,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJIUEGAFAGFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC(=O)O)C1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
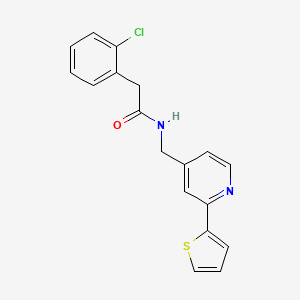
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)
![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2647882.png)
![N-[2-(2-methoxyphenyl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)
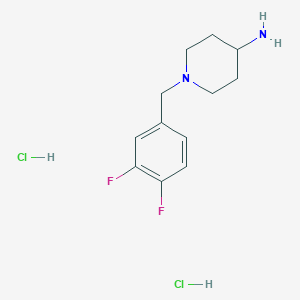
![4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2647889.png)
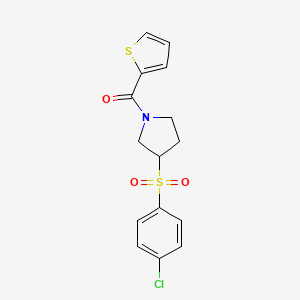
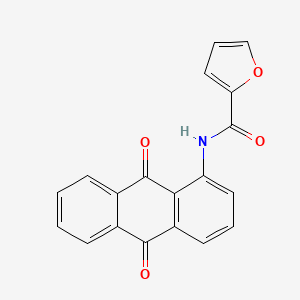
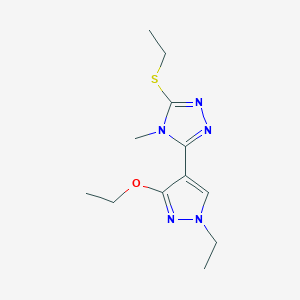
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2647896.png)
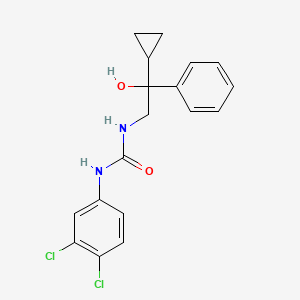
![2-fluoro-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2647898.png)

